5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
Description
5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative characterized by a bicyclic aromatic system with three key substituents:
- Position 3: A carboxylic acid group, enabling hydrogen bonding and ionic interactions.
- Position 5: A (2-methylprop-2-en-1-yl)oxy (prenyloxy) group, introducing hydrophobicity and steric bulk.
This compound’s structural features make it relevant in medicinal chemistry, particularly for applications where aromatic stacking, hydrogen bonding, and lipophilicity are critical. The prenyloxy group may enhance membrane permeability, while the carboxylic acid provides a handle for derivatization or target binding .
Properties
IUPAC Name |
5-(2-methylprop-2-enoxy)-2-phenyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)11-22-14-8-9-16-15(10-14)17(19(20)21)18(23-16)13-6-4-3-5-7-13/h3-10H,1,11H2,2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLZKUQZGFNQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)OC(=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various cellular targets, influencing biochemical pathways and cellular functions.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular functions and biochemical pathways.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to downstream effects.
Result of Action
Similar compounds have been reported to produce various effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve a variety of mechanisms, including binding interactions, enzyme inhibition or activation, and changes in gene expression.
Cellular Effects
It could potentially influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Therefore, information on any threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It could potentially interact with various enzymes or cofactors and could also influence metabolic flux or metabolite levels.
Biological Activity
The compound 5-[(2-Methylprop-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 274.31 g/mol. Its structural characteristics include a benzofuran core, which is known for its diverse biological activities. The presence of the carboxylic acid group contributes to its solubility and reactivity, making it a candidate for various biological applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . A notable study investigated the antiproliferative effects of various benzofuran-based carboxylic acids on human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 9e | 2.52 ± 0.39 | MDA-MB-231 |
| Doxorubicin | 2.36 ± 0.18 | MDA-MB-231 |
The compound 9e , a benzofuran derivative, showed comparable potency to Doxorubicin, a standard chemotherapeutic agent, indicating its potential as an anticancer drug .
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Cell Cycle Arrest : Treatment with compound 9e resulted in significant cell cycle disturbances, particularly an increase in cells arrested at the G2-M phase.
- Induction of Apoptosis : Flow cytometry assays demonstrated that treatment with 9e led to increased apoptosis rates in MDA-MB-231 cells, with early and late apoptosis percentages rising from control levels to 8.11% and 23.77%, respectively .
Enzyme Inhibition
Another area of interest is the inhibition of carbonic anhydrases (CAs) , which are metalloenzymes involved in various physiological processes, including tumorigenicity. Benzofuran-based carboxylic acids have been shown to inhibit specific isoforms of CAs, suggesting their role as potential therapeutic agents in cancer treatment .
Case Studies
-
Study on MDA-MB-231 Cells : A detailed investigation into the effects of compound 9e on breast cancer cells revealed that it not only inhibited cell growth but also altered cellular mechanisms leading to apoptosis.
- Findings : The study documented a significant increase in sub-G1 cell populations after treatment, indicating effective induction of apoptosis.
- Comparative Analysis with Other Compounds : The effectiveness of compound 9e was compared against other known anticancer agents, reinforcing its potential as a viable therapeutic candidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 5
Impact : The prenyloxy group in the target compound balances flexibility and lipophilicity, whereas bulkier groups (e.g., cyclohexyl) may hinder diffusion through biological membranes.
Functional Group Variations at Position 3
Impact : The carboxylic acid in the target compound enhances intermolecular interactions in crystal packing (e.g., hydrogen-bonded dimers) and improves bioavailability compared to esters .
Pharmacological and Structural Insights
- Antimicrobial Activity : Benzofuran derivatives with electron-withdrawing groups (e.g., sulfonyl in ) often exhibit enhanced activity. The target compound’s prenyloxy group, however, is electron-donating, which may shift its mechanism of action .
- Crystal Packing : Carboxylic acid-containing derivatives (e.g., ) form robust hydrogen-bonded networks (O–H∙∙∙O), leading to higher melting points compared to esters or ethers .
- Synthetic Routes : Similar to and , the target compound may be synthesized via oxidation or hydrolysis steps, leveraging SHELX-refined crystallographic data for structural validation .
Physicochemical Properties
Key Research Findings
Crystallography : Benzofuran-carboxylic acid derivatives frequently exhibit planar benzofuran cores (mean deviation <0.01 Å) and form hydrogen-bonded dimers (e.g., ). The target compound’s prenyloxy group may introduce slight torsional strain but is unlikely to disrupt planarity .
Synthetic Accessibility: Prenyloxy-substituted benzofurans can be synthesized via nucleophilic substitution or Mitsunobu reactions, with purification facilitated by column chromatography (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
